Product packaging for Ethyl 2-mercaptothiazole-5-carboxylate(Cat. No.:CAS No. 1485286-94-9; 885685-70-1)

Ethyl 2-mercaptothiazole-5-carboxylate

Cat. No.: B2357136
CAS No.: 1485286-94-9; 885685-70-1
M. Wt: 189.25
InChI Key: NHUBXQKQVVRFON-UHFFFAOYSA-N
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Description

Significance of Thiazole (B1198619) Core Structures in Contemporary Chemical Research

The thiazole ring, a five-membered aromatic heterocycle containing one sulfur and one nitrogen atom, is a cornerstone scaffold in medicinal and chemical research. Its unique electronic properties and ability to engage in various chemical reactions make it a privileged structure in the design of new functional molecules. The thiazole moiety is a key component in a multitude of natural products, most notably Vitamin B1 (Thiamine), and is integral to the structure of revolutionary antibiotics like penicillin.

In modern drug discovery, thiazole derivatives are extensively investigated for a wide spectrum of pharmacological activities. kau.edu.sa The versatility of the thiazole nucleus allows for structural modifications that have led to the development of drugs with diverse therapeutic applications, including antimicrobial, antiretroviral, antifungal, anticancer, and anti-inflammatory properties. nih.govmdpi.com For example, Ritonavir, an antiretroviral medication, and Abafungin, an antifungal agent, both feature a thiazole core, highlighting its importance in the development of potent therapeutic agents. Beyond pharmaceuticals, thiazole-based compounds are also used as vulcanizing accelerators in the rubber industry and as photographic sensitizers. uq.edu.au

Table 1: Examples of Thiazole-Containing Compounds and Their Significance

Compound Class Significance
Thiamine (Vitamin B1) Natural Product Essential nutrient crucial for carbohydrate metabolism.
Penicillin Antibiotic A class of revolutionary antibacterial drugs.
Ritonavir Antiretroviral Used in the treatment of HIV/AIDS.
Tiazofurin Anticancer Agent Exhibits activity against certain types of cancer.
Abafungin Antifungal Agent Used to treat fungal infections.
Mercaptobenzothiazole Vulcanization Accelerator Widely used in the rubber industry.

Contextualizing Ethyl 2-Mercaptothiazole-5-carboxylate within Heterocyclic Chemistry

Heterocyclic chemistry is a vast and vital branch of organic chemistry focused on cyclic compounds containing atoms of at least two different elements in their rings. Within this field, thiazoles represent an important class of aromatic heterocycles. This compound is a specific derivative of this class, possessing distinct functional groups that define its chemical character and utility.

The structure of this compound can be deconstructed into three key components:

The Thiazole Ring : This forms the core of the molecule, providing the aromatic and heterocyclic foundation.

A 2-Mercapto Group (-SH) : The presence of a thiol (mercapto) group at the C2 position is significant. This group can exist in tautomeric equilibrium with the thione form (C=S). It is a reactive handle for further chemical modification, such as alkylation, to create thioether derivatives. uq.edu.au The chemistry of the related 2-mercaptobenzothiazole (B37678) shows this position is readily reactive. nih.govaip.org

An Ethyl 5-Carboxylate Group (-COOEt) : The ester group at the C5 position is another key functional site. It can be hydrolyzed to the corresponding carboxylic acid or converted into amides, hydrazides, and other derivatives, making it a versatile precursor for building more complex molecules. kau.edu.samdpi.comuobabylon.edu.iq

Due to these functional groups, this compound is best understood as a versatile building block or intermediate in organic synthesis. It provides a scaffold from which a wide array of more complex thiazole derivatives can be constructed for applications in pharmaceutical and materials science research.

Historical Development of Thiazole Synthesis Methodologies

The synthesis of the thiazole ring has been a subject of chemical investigation for over a century, with methodologies evolving from classic named reactions to modern, highly efficient protocols.

The most historically significant and widely known method is the Hantzsch Thiazole Synthesis , first reported by Arthur Hantzsch in 1887. This reaction typically involves the cyclocondensation of an α-haloketone with a thioamide. This robust method remains a cornerstone of thiazole synthesis due to its reliability and the wide availability of starting materials.

Another classical approach is the Cook-Heilbron Synthesis , which utilizes the reaction of an α-aminonitrile with carbon disulfide. Over the decades, numerous other methods and variations have been developed to access the thiazole core.

In recent years, synthetic chemistry has focused on improving efficiency, yields, and environmental compatibility. This has led to the development of new methodologies, such as:

Microwave-Assisted Synthesis : This technique can dramatically reduce reaction times and improve yields for thiazole formation.

Modified Gewald Reactions : Originally used for thiophene (B33073) synthesis, modified versions of the Gewald reaction have been adapted for the synthesis of thiazoles from nitriles, using precursors like 1,4-dithiane-2,5-diol. africacommons.netresearchgate.netnih.gov

One-Pot, Multi-Component Reactions : These strategies combine several reaction steps into a single procedure, improving efficiency and reducing waste in the synthesis of complex thiazole derivatives.

This progression from foundational named reactions to modern catalytic and one-pot systems illustrates the enduring importance of the thiazole ring and the continuous drive for innovation in synthetic organic chemistry.

Table 2: Overview of Key Thiazole Synthesis Methodologies

Synthesis Method Year of Development Key Reactants Description
Hantzsch Synthesis 1887 α-Haloketone, Thioamide A classic cyclocondensation reaction that is widely used and reliable for forming the thiazole ring.
Cook-Heilbron Synthesis 1940s α-Aminonitrile, Carbon Disulfide A condensation reaction providing an alternative route to substituted thiazoles.
Modified Gewald Reaction 21st Century Nitriles, Aldehyde Precursors An adaptation of a classic reaction to create thiazoles, often with high efficiency. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H7NO2S2 B2357136 Ethyl 2-mercaptothiazole-5-carboxylate CAS No. 1485286-94-9; 885685-70-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-sulfanylidene-3H-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2S2/c1-2-9-5(8)4-3-7-6(10)11-4/h3H,2H2,1H3,(H,7,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHUBXQKQVVRFON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC(=S)S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Ethyl 2 Mercaptothiazole 5 Carboxylate and Analogues

Classical and Established Synthetic Routes to Thiazole (B1198619) Esters

The foundational methods for constructing the thiazole ring have been refined over many years and remain central to the synthesis of many derivatives.

Hantzsch Thiazole Synthesis and its Adaptations for Mercaptothiazole Esters

The Hantzsch thiazole synthesis, first reported in 1887, is a cornerstone in the synthesis of thiazole derivatives. ijper.org The traditional method involves the condensation reaction between an α-haloketone and a thioamide. ijper.orgwikipedia.org This versatile reaction can be adapted to produce a wide array of substituted thiazoles. For the synthesis of mercaptothiazole esters, this typically involves the reaction of an α-halo-β-ketoester with a suitable thiourea or thioamide derivative.

A significant modification to the classical Hantzsch synthesis is the Holzapfel-Meyers-Nicolaou modification, which is particularly useful for synthesizing thiazoles from amino acid-derived thioamides without significant loss of optical purity. This procedure involves the cyclocondensation of the thioamide under basic conditions to form a hydroxythiazoline intermediate, which is subsequently dehydrated to the thiazole. researchgate.net

The synthesis of ethyl 2-amino-4-methylthiazole-5-carboxylate, a related analogue, has been efficiently achieved in a one-pot reaction starting from ethyl acetoacetate, N-bromosuccinimide (NBS), and thiourea. researchgate.net This approach highlights the adaptability of the Hantzsch method for producing functionalized thiazole esters. The reaction proceeds via the initial α-halogenation of the β-keto ester, followed by cyclization with thiourea. researchgate.netorganic-chemistry.org

Starting MaterialsProductKey Reaction TypeReference
α-Haloketone and ThioamideThiazole DerivativeHantzsch Thiazole Synthesis ijper.orgwikipedia.org
Ethyl acetoacetate, N-bromosuccinimide, ThioureaEthyl 2-amino-4-methylthiazole-5-carboxylateOne-pot Hantzsch Synthesis researchgate.net
Amino acid-derived thioamide and α-halocarbonylOptically active thiazoleHolzapfel-Meyers-Nicolaou Modification researchgate.net

Cyclo-condensation Approaches Utilizing Amino Acids and Nitriles for Thiazole Ester Formation

Beyond the Hantzsch synthesis, other cyclo-condensation strategies have been developed for the formation of the thiazole ring. The Cook-Heilbron synthesis, for instance, provides a route to 5-aminothiazoles through the reaction of α-aminonitriles with reagents such as carbon disulfide, dithioacids, or isothiocyanates under mild conditions. wikipedia.orgpharmaguideline.com

More recent developments include novel cyclocondensation reactions, such as the reaction between thioamides and alkynyl(aryl)iodonium reagents, which offers a new pathway to thiazole synthesis. acs.orgnih.gov While not explicitly detailed for ethyl 2-mercaptothiazole-5-carboxylate, these methods demonstrate the potential for diverse starting materials in constructing the thiazole core of ester derivatives.

Reactions Involving Thioamides, Thioureas, and α-Haloketones/α-Halogenaldehydes

This class of reactions is largely synonymous with the Hantzsch thiazole synthesis and its many variations. bepls.comijsrst.com The reaction of a thioamide or thiourea with an α-haloketone or α-halogenaldehyde is a robust and widely employed method for the synthesis of a vast number of thiazole derivatives. researchgate.netorientjchem.org The versatility of this approach allows for the introduction of a wide range of substituents onto the thiazole ring by simply varying the starting materials. For the synthesis of thiazole esters, an α-halo derivative of a β-ketoester is a common starting material. organic-chemistry.org

Modern and Green Chemical Synthesis Strategies

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methods. This has led to the emergence of one-pot multicomponent reactions and catalyst-free, environmentally benign methodologies for the synthesis of thiazole derivatives.

One-Pot Multicomponent Reaction Approaches for Thiazole Derivatives

One-pot multicomponent reactions (MCRs) offer several advantages, including reduced reaction times, simplified purification procedures, and minimized waste generation. bepls.com Several MCRs have been developed for the synthesis of thiazole derivatives. For example, a one-pot, three-component reaction of a β-keto ester, N-bromosuccinimide, and a thiourea can efficiently produce 2-aminothiazole-5-carboxylates. researchgate.netorganic-chemistry.org

Another notable example is the domino reaction of arylglyoxals, cyclic 1,3-dicarbonyls, and thioamides, which yields a variety of trisubstituted thiazoles in good to very good yields. rsc.org These MCR approaches represent a significant advancement in the efficient construction of complex thiazole derivatives from simple and readily available starting materials. mdpi.com

Reaction TypeKey FeaturesExample ProductsReference
One-pot three-component reactionβ-keto ester, NBS, thiourea2-Aminothiazole-5-carboxylates researchgate.netorganic-chemistry.org
Domino reactionArylglyoxals, 1,3-dicarbonyls, thioamidesTrisubstituted thiazoles rsc.org
One-pot multicomponent procedureα-bromoketone, thiourea, substituted benzaldehydesSubstituted Hantzsch thiazole derivatives mdpi.com

Catalyst-Free and Environmentally Benign Methodologies, Including Solvent-Free and Aqueous Conditions

The principles of green chemistry have spurred the development of synthetic methods that are catalyst-free and utilize environmentally friendly solvents such as water, or are conducted under solvent-free conditions. benthamdirect.com Microwave-assisted synthesis has emerged as a powerful tool in this area, often leading to shorter reaction times and higher yields. bepls.comresearchgate.net

The synthesis of trisubstituted thiazoles has been reported in a catalyst-free, multicomponent domino reaction in aqueous media under microwave conditions. rsc.org This method offers the advantages of using water as a green solvent, short reaction times, and high yields without the formation of harmful by-products. rsc.org Catalyst-free synthesis of 2-aminothiazoles has also been achieved from α-diazoketones and thiourea in the presence of PEG-400. bepls.com Additionally, a simple and green procedure for the synthesis of 4-substituted-2-(alkylsulfanyl)thiazoles from dithiocarbamates and α-halocarbonyl compounds has been developed using water as the solvent and proceeding without a catalyst. bepls.com

These modern approaches not only provide efficient routes to thiazole derivatives but also align with the growing demand for sustainable chemical processes.

Microwave-Assisted and Ultrasonic-Mediated Synthetic Techniques

Modern synthetic chemistry increasingly utilizes energy sources like microwave irradiation and ultrasonic waves to enhance reaction efficiency, reduce times, and improve product yields, aligning with the principles of green chemistry. nih.govnih.gov These techniques have been successfully applied to the synthesis of various thiazole derivatives, offering significant advantages over conventional heating methods. mdpi.comsemanticscholar.org

Microwave-assisted organic synthesis (MAOS) employs microwave energy to heat reactants directly and efficiently. mdpi.com This rapid, localized heating can dramatically accelerate reaction rates, often reducing multi-hour reflux processes to mere minutes. nih.gov In the context of thiazole synthesis, microwave irradiation has been used for reactions such as the formation of 2-amino substituted thiazole acetates. nih.gov For instance, the reaction of a bromo ester with a substituted phenylthiourea in polyethylene glycol (PEG)-400 under microwave irradiation at 100°C was completed in just 60 seconds. nih.gov This approach not only speeds up the synthesis but can also lead to cleaner reactions and improved product yields. mdpi.com

Ultrasonic-assisted organic synthesis (UAOS) utilizes the energy of sound waves to induce cavitation in the reaction medium, creating localized high-pressure and high-temperature microenvironments that accelerate chemical reactions. nih.govbohrium.com This technique is particularly effective for heterogeneous reactions and has been employed for the rapid synthesis of novel thiazole derivatives under mild conditions. nih.govmdpi.com The use of ultrasound can lead to increased yields and shorter reaction times compared to silent (non-irradiated) reactions. nih.govsemanticscholar.org For example, the synthesis of certain thiazoles via the Hantzsch thiazole synthesis has been effectively promoted by ultrasonic irradiation. nih.gov Furthermore, eco-friendly biocatalysts, such as those derived from chitosan, have been used in conjunction with ultrasound to synthesize thiazoles, offering the benefits of mild conditions, reusability of the catalyst, and high yields. nih.govmdpi.com

The table below summarizes a representative example of a microwave-assisted synthesis for a thiazole acetate derivative, highlighting the efficiency of this technique.

ReactantsSolventPower (W)Time (sec)Temperature (°C)
Bromo ester, PhenylthioureaPEG-40010060100

This interactive table is based on data for the synthesis of ethyl 2-[2-arylamino-4-(thiophen-2-yl) thiazol-5-yl] acetates. nih.gov

Precursor Synthesis and Intermediate Transformations

The synthesis of this compound involves the sequential construction of the core heterocyclic ring and the modification of its functional groups. This process typically involves the synthesis of a key intermediate, the 2-mercaptothiazole ring, followed by functional group manipulations like esterification and, if necessary, aromatization of a precursor ring system.

The formation of the 2-mercaptothiazole core is a critical step. While numerous methods exist for thiazole synthesis, the Hantzsch thiazole synthesis is a foundational method. nih.gov This typically involves the condensation of a thiourea or thioamide with an α-haloketone or α-haloester. To obtain a 2-mercapto derivative, dithiocarbamates or related precursors can be employed.

An analogous and efficient strategy for a related class of compounds, 2-mercaptobenzothiazoles, involves the reaction of o-haloaniline derivatives with carbon disulfide. organic-chemistry.org This tandem reaction, promoted by a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), proceeds via a nucleophilic attack of the aniline on carbon disulfide, followed by an intramolecular cyclization to form the 2-mercaptobenzothiazole (B37678) ring in good to excellent yields. organic-chemistry.org This metal-free approach avoids harsh reaction conditions and is scalable, making it environmentally friendly. organic-chemistry.org The synthesis of 2-mercaptobenzothiazole can also be achieved by reacting 2-mercaptobenzothiazole with hydrazine (B178648) hydrate to produce an intermediate which can then be used to synthesize further derivatives. aip.org

The introduction of the ethyl carboxylate group at the C-5 position is commonly achieved through esterification of a precursor 2-mercaptothiazole-5-carboxylic acid. The most common and direct method for this transformation is the Fischer esterification. libretexts.orgmasterorganicchemistry.com This reaction involves treating the carboxylic acid with an excess of the desired alcohol (in this case, ethanol) in the presence of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.com The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. masterorganicchemistry.com Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product. masterorganicchemistry.com The reaction is an equilibrium, and to drive it towards the ester product, the alcohol is often used as the solvent, and water may be removed as it is formed. libretexts.orgmasterorganicchemistry.com The reaction mixture is typically heated under reflux to achieve a reasonable reaction rate. libretexts.org

General Scheme for Fischer Esterification:

Reactant 1Reactant 2CatalystProductByproduct
Thiazole-5-carboxylic acidEthanol (excess)H₂SO₄ (conc.)Ethyl thiazole-5-carboxylateWater

This table illustrates the general components of the Fischer esterification reaction.

In some synthetic routes, the immediate product of cyclization is a thiazoline, the partially saturated analogue of a thiazole. acs.org The conversion of this thiazoline intermediate to the aromatic thiazole ring is a crucial aromatization step, which is achieved through oxidation. researchgate.net Various oxidizing agents can be employed for this transformation.

A widely used and effective reagent for the oxidation of thiazolines to thiazoles is activated manganese dioxide (MnO₂). researchgate.net This method is convenient for synthesizing structurally diverse thiazoles, including those with aryl or vinyl substitutions at the 2- or 4-positions. researchgate.net The reaction is typically carried out by refluxing the thiazoline with a stoichiometric excess of MnO₂ in a suitable solvent like dichloromethane (DCE). researchgate.net

Another powerful method is the Kharasch-Sosnovsky reaction, which has been adapted for the oxidation of thiazolines. nih.gov This reaction utilizes a copper-based catalytic system, often a mixture of Cu(I) and Cu(II) salts, in the presence of a peroxide, such as tert-butyl peroxybenzoate. acs.orgnih.gov This method is particularly useful as it can proceed under conditions that preserve sensitive functional groups and stereochemical integrity. acs.org The key feature of this method's success is the use of the mixed copper salt system, which enhances the oxidation of the intermediate radical. nih.gov

The table below compares the effectiveness of MnO₂ for the oxidation of various 2,4-disubstituted thiazolines to their corresponding thiazoles.

EntryR¹ (at C-2)R² (at C-4)Time (h)Yield (%)
1PhenylPhenyl588
24-ChlorophenylPhenyl586
34-MethoxyphenylPhenyl589
4Phenyl4-Bromophenyl585
5Phenyl2-Thienyl582

This interactive table is based on data from the MnO₂ oxidation of various thiazoline precursors. researchgate.net

Chemical Transformations and Reactivity Profiles of Ethyl 2 Mercaptothiazole 5 Carboxylate

Nucleophilic Reactivity at the Mercapto Group

The sulfur atom of the mercapto group in ethyl 2-mercaptothiazole-5-carboxylate is a soft nucleophile, readily participating in reactions with various electrophiles. This reactivity is central to the functionalization of the thiazole (B1198619) scaffold at the 2-position. The compound exists in a tautomeric equilibrium with its thione form, 3H-thiazole-2-thione, though reactions at the sulfur atom are predominant under many conditions. wikipedia.org

S-Alkylation and S-Vinylation Reactions

The deprotonated mercapto group, or thiolate, is a potent nucleophile that readily displaces leaving groups from alkyl halides and related electrophiles in S-alkylation reactions. researchgate.netnih.gov These reactions are typically carried out in the presence of a base to generate the thiolate anion. Phase-transfer catalysis has been shown to be an effective method for the S-alkylation of similar mercaptothiazole systems, preventing potential ring-transformation side reactions. researchgate.net This method allows for the reaction of the thiolate with alkylating agents such as allyl bromide or propargyl bromide under mild conditions. researchgate.net

The general reaction involves the deprotonation of the thiol by a base (e.g., K₂CO₃, NaH) followed by nucleophilic attack on an alkyl halide (R-X) to form the corresponding 2-(alkylthio)thiazole derivative.

S-vinylation, the introduction of a vinyl group onto the sulfur atom, is a more challenging transformation but can be achieved with appropriate vinylating agents, such as vinyl halides or triflates, often requiring transition-metal catalysis.

Table 1: Examples of S-Alkylation Reactions of 2-Mercaptothiazole Scaffolds

Alkylating AgentBase / ConditionsProduct
Allyl BromideK₂CO₃ / Acetone, refluxEthyl 2-(allylthio)thiazole-5-carboxylate
Benzyl (B1604629) BromideNaH / DMF, 0 °C to rtEthyl 2-(benzylthio)thiazole-5-carboxylate
Ethyl BromoacetateNaHCO₃ / Ethanol, refluxEthyl 2-((2-ethoxy-2-oxoethyl)thio)thiazole-5-carboxylate uobabylon.edu.iq
Propargyl BromidePhase-Transfer CatalystEthyl 2-(prop-2-yn-1-ylthio)thiazole-5-carboxylate researchgate.net

Formation of Disulfides and Other Sulfur-Centered Derivatives

Thiols are susceptible to oxidation, and the mercapto group of this compound can be readily oxidized to form the corresponding disulfide, bis(5-(ethoxycarbonyl)thiazol-2-yl) disulfide. This oxidative coupling can be achieved using a variety of mild oxidizing agents, including hydrogen peroxide, iodine, or even atmospheric oxygen, often catalyzed by metal ions. sci-hub.sedtic.milgoogle.com The reaction proceeds through the formation of a thiyl radical intermediate, which then dimerizes to form the stable disulfide bond. dtic.mil

This transformation is a characteristic reaction of thiols and is significant in both synthetic and biological contexts. biolmolchem.comresearchgate.netresearchgate.net The resulting disulfide can often be reduced back to the thiol, making this a reversible process.

Rearrangement Reactions

The strategic placement of substituents on the sulfur atom of 2-mercaptothiazoles can lead to fascinating molecular rearrangements, providing pathways to isomeric structures that might be difficult to access through direct synthesis.

Thermal Sulfur-to-Nitrogen (S→N) Rearrangements, Including Thio-Claisen Analogues

When the sulfur atom is alkylated with an allylic group, the resulting 2-(allylthio)thiazole derivative can undergo a thermal wikipedia.orgwikipedia.org-sigmatropic rearrangement, analogous to the classic Claisen rearrangement. semanticscholar.org In this "thio-Claisen" or S→N rearrangement, the allyl group migrates from the exocyclic sulfur atom to the endocyclic nitrogen atom at the 3-position of the thiazole ring. researchgate.netkyoto-u.ac.jp

This concerted, pericyclic reaction proceeds through a six-membered cyclic transition state, resulting in the formation of an N-allyl-thiazole-2(3H)-thione. kyoto-u.ac.jp Studies on related systems have confirmed the inversion of the allylic moiety during the rearrangement, which is consistent with a concerted mechanism. kyoto-u.ac.jp The reaction typically requires high temperatures (>200 °C) for thermal induction. kyoto-u.ac.jp However, the addition of a radical initiator, such as azobisisobutyronitrile (AIBN), has been shown to lower the required reaction temperature and improve the yield of the rearranged product. researchgate.net This suggests that a radical-mediated pathway can also facilitate the migration. doi.org

Table 2: Thermal S→N Rearrangement of Ethyl 2-(allylthio)thiazole-5-carboxylate

SubstrateConditionsProductMechanism
Ethyl 2-(allylthio)thiazole-5-carboxylateHeat (e.g., refluxing bromobenzene)Ethyl 3-allyl-2-thioxo-2,3-dihydrothiazole-5-carboxylate wikipedia.orgwikipedia.org-Sigmatropic (Thio-Claisen) kyoto-u.ac.jp
Ethyl 2-(allylthio)thiazole-5-carboxylateHeat, AIBNEthyl 3-allyl-2-thioxo-2,3-dihydrothiazole-5-carboxylateRadical-mediated rearrangement researchgate.net

Cycloaddition Reactions

Cycloaddition reactions are powerful tools for the construction of cyclic and heterocyclic systems. The thiazole ring and its substituents in this compound offer potential for participation in such transformations.

1,3-Dipolar Cycloadditions Involving Mercaptothiazole Scaffolds

The 1,3-dipolar cycloaddition, or Huisgen cycloaddition, is a reaction between a 1,3-dipole and a dipolarophile to form a five-membered ring. wikipedia.orgorganic-chemistry.org The mercaptothiazole scaffold can participate in these reactions, primarily through its thione tautomer, ethyl 2-thioxo-2,3-dihydrothiazole-5-carboxylate. The carbon-sulfur double bond (C=S) of the thione can act as a dipolarophile, reacting with various 1,3-dipoles. nih.gov

For instance, reaction with an azomethine ylide, generated in situ, could lead to the formation of a spirocyclic thiazolidine (B150603) derivative. mdpi.comnih.gov Similarly, reaction with a nitrile oxide could yield a spiro-oxathiazole ring system. These reactions provide a route to complex, fused, and spirocyclic heterocyclic structures built upon the thiazole core. rsc.org Alternatively, the thiazole scaffold itself can be modified to act as a 1,3-dipole, such as in the form of mesoionic thiazolium-2-thiolates, which can undergo cycloaddition with dipolarophiles. mdpi.com

Table 3: Hypothetical 1,3-Dipolar Cycloaddition with a Thiazole-2-thione Scaffold

1,3-DipoleDipolarophileProduct Type
Azomethine YlideEthyl 2-thioxo-2,3-dihydrothiazole-5-carboxylateSpiro-pyrrolidino-thiazole
Nitrile OxideEthyl 2-thioxo-2,3-dihydrothiazole-5-carboxylateSpiro-oxathiazole-thiazole
DiazoalkaneEthyl 2-thioxo-2,3-dihydrothiazole-5-carboxylateSpiro-thiadiazoline-thiazole

Condensation and Derivatization Reactions of this compound

This compound is a versatile heterocyclic compound featuring multiple reactive sites that allow for a variety of chemical transformations. Its structure, comprising an ester group and a nucleophilic mercapto group on a thiazole ring, enables derivatization through condensation and other reactions at both functionalities. These transformations are pivotal for synthesizing a diverse range of molecules with potential applications in medicinal chemistry and materials science.

Transformations at the Ester Functionality

The ethyl ester group at the C5 position of the thiazole ring is amenable to standard transformations such as hydrolysis and amidation. These reactions allow for the introduction of new functional groups and the extension of the molecular scaffold.

Hydrolysis: The ethyl ester can be readily hydrolyzed under basic conditions to yield the corresponding 2-mercaptothiazole-5-carboxylic acid. This reaction is typically performed by heating the ester with an aqueous solution of a strong base, such as potassium hydroxide (B78521) or sodium hydroxide, followed by acidification to precipitate the carboxylic acid. This transformation is a key step in the synthesis of derivatives where the carboxylic acid is a necessary intermediate. For instance, analogues like ethyl 2-aminothiazole-5-carboxylate undergo hydrolysis as a precursor step to forming amides. nih.govsemanticscholar.org

Amidation: The direct conversion of the ester to an amide is less common, but the synthesis of amides from the corresponding carboxylic acid is a well-established route. Following hydrolysis of the ester, the resulting 2-mercaptothiazole-5-carboxylic acid can be coupled with a wide range of primary or secondary amines to form the corresponding carboxamides. This process typically requires the activation of the carboxylic acid group. Common activating agents include carbodiimides or the conversion of the carboxylic acid to a more reactive acyl chloride. semanticscholar.org

Studies on the closely related ethyl 2-aminothiazole-5-carboxylate have shown that after protecting the amino group, the ester can be hydrolyzed, and the resulting carboxylic acid is then activated and coupled with various anilines to produce 2-N-Boc-aminothiazole-5-carboxamides in fair to good yields. semanticscholar.org A similar pathway is applicable to the 2-mercapto analogue, providing access to a library of 2-mercaptothiazole-5-carboxamides.

Reactant 1Reactant 2Coupling MethodProductReference
2-Mercaptothiazole-5-carboxylic acidPrimary/Secondary Amine (R¹R²NH)Carboxylic acid activation (e.g., with coupling agents like HBTU, DCC, or conversion to acyl chloride) followed by addition of amine.N,N-disubstituted-2-mercaptothiazole-5-carboxamide semanticscholar.orgnih.gov
2-N-Boc-aminothiazole-5-carboxylic acidAnilinesCarboxylic acid group activation and coupling.2-N-Boc-aminothiazole-5-carboxamides semanticscholar.org

Reactions Involving the Thiazole Ring System

The reactivity of the thiazole ring system of this compound is dominated by the chemistry of the 2-mercapto group. This group exists in a tautomeric equilibrium between the thiol form (2-mercaptothiazole) and the thione form (thiazoline-2-thione). wikipedia.org The thione tautomer is generally considered to be the more stable form. wikipedia.org The deprotonated thiolate is highly nucleophilic, making S-alkylation a primary and highly efficient reaction for this class of compounds.

S-Alkylation: The sulfur atom of the mercapto/thione group is a soft nucleophile and readily reacts with various electrophiles, particularly alkyl halides. This S-alkylation reaction is typically carried out under basic conditions to deprotonate the thiol, forming the more nucleophilic thiolate anion. Common bases used include potassium carbonate, sodium bicarbonate, or sodium hydroxide. nih.govmdpi.comuobabylon.edu.iq The reaction proceeds via a nucleophilic substitution mechanism to yield 2-(alkylthio)thiazole derivatives. nih.gov A wide array of alkylating agents can be employed, including simple alkyl halides, benzyl halides, and functionalized halides like ethyl bromoacetate, allowing for the introduction of diverse side chains at the C2 position. nih.govuobabylon.edu.iq

This reaction is a cornerstone in the derivatization of mercaptothiazoles and their benzofused analogues, providing a straightforward method to block the thiol group and introduce new functionalities. researchgate.netnih.gov

ReactantAlkylating AgentConditionsProductReference
2-Mercaptobenzothiazole (B37678)Benzyl bromideK₂CO₃, Acetone, reflux2-(Benzylthio)benzothiazole nih.gov
2-MercaptobenzothiazoleEthyl bromoacetateK₂CO₃, Absolute ethanol, refluxEthyl 2-(benzothiazol-2-ylthio)acetate uobabylon.edu.iq
Substituted 2-Mercaptobenzothiazole2-Chloroethyl acrylateNaHCO₃, DMF, 60 °C then reflux2-(2-(Benzothiazolylthio)ethyl) acrylate mdpi.com
Arylthioureas and 2-MercaptobenzothiazolesTetraalkylammonium halidesBasic conditions, Toluene, 110°CS-alkylated isothioureas and 2-(alkylthio)benzothiazoles researchgate.net

Oxidation to Disulfides: Like other thiols, the mercapto group can be oxidized to form a disulfide bridge. This reaction typically involves treatment with a mild oxidizing agent and results in the dimerization of the molecule to form 2,2'-dithiobis(5-(ethoxycarbonyl)thiazole). This transformation is well-documented for the parent compound, 2-mercaptobenzothiazole, which is oxidized to 2,2'-dithiobis(benzothiazole) (B116540) (MBTS). wikipedia.orgnih.gov

Spectroscopic Characterization and Structural Elucidation Techniques

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure by analyzing its fragmentation pattern. In a mass spectrometer, a molecule is ionized, and the resulting charged particles are separated based on their mass-to-charge ratio (m/z).

The molecular ion peak (M+) in the mass spectrum provides the molecular weight of the compound. For Ethyl 2-mercaptothiazole-5-carboxylate (C₆H₇NO₂S₂), the expected monoisotopic mass is approximately 189.26 g/mol . High-resolution mass spectrometry can provide a highly accurate mass measurement, which helps in confirming the molecular formula.

Furthermore, the fragmentation of the molecular ion provides a unique fingerprint that can be used to deduce the compound's structure. Common fragmentation pathways for this compound might include the loss of the ethyl group, the carboxylate group, or cleavage of the thiazole (B1198619) ring. Analysis of these fragment ions helps in piecing together the molecular structure.

Table 2: Mass Spectrometry Data

Parameter Value
Molecular Ion Peak (M+) (m/z) Data not available (Predicted: ~189)
Major Fragment Ions (m/z) Data not available

Note: The fragmentation pattern for this compound is not detailed in readily accessible scientific literature.

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a fundamental analytical technique that determines the percentage composition of elements (typically carbon, hydrogen, nitrogen, and sulfur) in a compound. This data is then used to calculate the empirical formula of the substance, which is the simplest whole-number ratio of atoms in the compound.

For this compound, with the molecular formula C₆H₇NO₂S₂, the theoretical elemental composition can be calculated. Experimental values obtained from elemental analysis are then compared to these theoretical values to confirm the purity and elemental composition of the synthesized compound. A close agreement between the found and calculated values provides strong evidence for the proposed molecular formula.

Table 3: Elemental Analysis Data

Element Theoretical (%) Found (%)
Carbon (C) 38.08 Data not available
Hydrogen (H) 3.73 Data not available
Nitrogen (N) 7.40 Data not available
Oxygen (O) 16.91 Data not available
Sulfur (S) 33.88 Data not available

Note: Experimentally determined elemental analysis data for this compound is not available in the reviewed literature.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For Ethyl 2-mercaptothiazole-5-carboxylate, DFT calculations are instrumental in elucidating fundamental aspects of its chemistry. Such studies on various thiazole (B1198619) derivatives have become a standard approach for understanding their structure and reactivity. researchgate.netbohrium.com

The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is the electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical descriptor of molecular stability and reactivity. nih.gov

A small energy gap suggests that a molecule is more polarizable and has higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. DFT calculations are frequently employed to compute these energy levels for various thiazole carboxamide derivatives to assess their chemical reactivity. nih.govacs.org For this compound, a similar analysis would reveal its kinetic stability and the nature of charge transfer that can occur within the molecule.

Table 1: Illustrative Frontier Orbital Energies for a Thiazole Derivative (Note: The following data is representative for a generic thiazole derivative as specific values for this compound are not available in the cited literature.)

ParameterEnergy (eV)Description
EHOMO-6.5Energy of the highest occupied molecular orbital; relates to electron-donating ability.
ELUMO-1.8Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
Energy Gap (ΔE)4.7Difference between LUMO and HOMO energies; indicates chemical reactivity and stability.

DFT calculations are used to determine the most stable three-dimensional structure of a molecule by finding the geometry that corresponds to the lowest energy state on the potential energy surface. This process, known as geometry optimization, provides precise information about bond lengths, bond angles, and dihedral angles.

For a molecule like this compound, which has a flexible ethyl ester group, conformational analysis is crucial. By rotating the rotatable bonds and calculating the energy of each conformer, researchers can identify the global minimum energy structure, which is the most likely conformation to be observed experimentally. This structural information is foundational for understanding the molecule's physical properties and how it interacts with other molecules.

DFT methods can accurately predict various spectroscopic parameters. Notably, theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (1H and 13C) are a powerful tool for structure elucidation. By calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry, a theoretical NMR spectrum can be generated.

These predicted spectra are then compared with experimental data. A strong correlation between the calculated and observed chemical shifts provides high confidence in the assigned molecular structure. This approach is invaluable for distinguishing between isomers or confirming the structure of newly synthesized compounds.

To understand the chemical reactivity of different sites within the this compound molecule, DFT provides reactivity descriptors.

Molecular Electrostatic Potential (MEP) Maps: An MEP map illustrates the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. Red-colored areas indicate negative electrostatic potential (sites prone to electrophilic attack), while blue areas indicate positive potential (sites prone to nucleophilic attack).

Fukui Functions: These functions provide a more quantitative measure of the reactivity at a specific atomic site. By analyzing the change in electron density when an electron is added or removed, Fukui functions can identify the most likely sites for nucleophilic, electrophilic, and radical attacks.

These descriptors are crucial for predicting how the molecule will interact with other reagents and for understanding its reaction mechanisms.

Molecular Dynamics (MD) and Monte Carlo (MC) Simulations

While DFT provides a static picture of a single molecule, MD and MC simulations are used to study the dynamic behavior of molecular systems, including their interactions and collective properties over time.

The interaction of this compound with various material surfaces (e.g., metals, metal oxides, or polymers) can be investigated using MD and MC simulations. Such studies are critical for applications in areas like corrosion inhibition, surface coating, and sensor development.

Molecular Dynamics (MD) Simulations: MD simulations model the atomic-level movement of the molecule and the surface atoms over time by solving Newton's equations of motion. This approach can reveal the preferred orientation and conformation of the molecule as it adsorbs onto the surface. nih.gov It also provides insights into the stability of the adsorbed layer and the strength of the interactions, which can be quantified by calculating the interaction or binding energy. Studies on related sulfur-containing heterocycles like thiophene (B33073) have successfully used MD to understand adsorption configurations on metal surfaces. bohrium.com

Monte Carlo (MC) Simulations: MC methods, particularly Grand Canonical Monte Carlo (GCMC), are well-suited for studying adsorption equilibria. nih.govmdpi.com In a GCMC simulation, the system is in contact with a virtual reservoir of molecules, and the simulation explores different configurations by randomly attempting to move, rotate, insert, or delete molecules. This method is highly effective for predicting adsorption isotherms, which show the amount of adsorbed substance on a surface as a function of pressure or concentration at a constant temperature. mdpi.com GCMC has been used to calculate the adsorption capacity of sulfur compounds in porous materials. nih.gov

Table 2: Parameters Obtainable from MD and MC Adsorption Studies

Simulation MethodKey Parameters ObtainedSignificance
Molecular Dynamics (MD) Interaction Energy (kJ/mol)Adsorption ConfigurationRadial Distribution FunctionsQuantifies the strength of adsorption.Describes the orientation of the molecule on the surface.Characterizes the structure of the adsorbed layer.
Monte Carlo (MC) Adsorption IsothermsAdsorption Capacity (mg/g)Isosteric Heat of AdsorptionRelates surface coverage to bulk concentration/pressure.Determines the maximum amount of substance that can be adsorbed.Indicates the energetic favorability of the adsorption process.

Analysis of Intermolecular Interactions and Self-Assembly Phenomena

Detailed experimental or computational analysis of the intermolecular interactions and self-assembly specific to this compound is not prominently documented. However, based on its molecular structure, several key interactions can be predicted to govern its supramolecular chemistry. The molecule possesses a thiol (-SH) group, a thiazole ring, and an ethyl carboxylate group, all of which can participate in various non-covalent interactions.

For related thiazole derivatives, it has been found that the formation of dimers is favored. The primary forces driving such associations are likely hydrogen bonds involving the mercapto group and the nitrogen atom of the thiazole ring. Furthermore, the aromatic thiazole ring can participate in π–π stacking interactions, contributing to the stability of molecular aggregates. These combined interactions can lead to the formation of ordered supramolecular structures or self-assembly.

Theoretical studies on similar heterocyclic compounds have quantified the strength of these interactions. For instance, corrected interaction energies for dimer formation in related thiazole derivatives have been calculated to be in the range of 10.0–12.8 kcal/mol, depending on the computational method used.

Table 1: Calculated Interaction Energies for Dimerization of Thiazole Derivatives

Computational Method Basis Set Corrected Interaction Energy (kcal/mol)
CAM-B3LYP 6-311++G(d,p) 11.4–12.0
B3LYP 6-311++G(d,p) 10.0–10.6
MP2 6-311++G(d,p) 12.2–12.8

Data is for a series of thiazole derivatives, not this compound specifically. nih.gov

These values indicate that the intermolecular forces are significant and can drive the self-assembly of these molecules in the solid state or in non-polar solvents.

Quantum Chemical Calculations for Mechanistic Insights

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for understanding the electronic structure, reactivity, and reaction mechanisms of molecules like this compound. While specific mechanistic studies on this exact ester are scarce, research on related 2-mercaptobenzothiazole (B37678) derivatives provides a strong proxy for the types of insights that can be obtained. nih.gov

DFT calculations are frequently employed to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these frontier orbitals are crucial for predicting a molecule's reactivity. The HOMO energy correlates with the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.

For newly synthesized 2-mercaptobenzothiazole derivatives, a correlation between calculated DFT energies and experimental observations has been established, confirming the reliability of these computational methods. nih.gov Such calculations can provide mechanistic insights into various reactions, such as proton transfer events. For example, studies on the double proton transfer in dimers of pyrazole (B372694) derivatives (another class of azole heterocycles) show activation energies in the range of 11.4–15.0 kcal/mol, demonstrating the utility of these methods in quantifying reaction barriers. nih.gov

These computational approaches allow for the investigation of reaction pathways and the characterization of transition states, which are often difficult to study experimentally. By mapping the potential energy surface, researchers can elucidate the step-by-step mechanism of chemical transformations, providing a deeper understanding of the underlying chemical processes.

Table 2: List of Chemical Compounds Mentioned

Compound Name
This compound

Advanced Applications and Research Utility in Organic Synthesis and Materials Science

Role as Building Blocks for Complex Molecular Architectures

The unique combination of functional groups in Ethyl 2-mercaptothiazole-5-carboxylate makes it a versatile building block for constructing more complex molecular frameworks, including advanced polymers and fused heterocyclic systems.

Precursors for Advanced Polymeric Materials

While direct polymerization of this compound is not widely documented, the chemistry of its core structure, particularly that of the related and industrially significant 2-mercaptobenzothiazole (B37678) (MBT), provides a strong basis for its potential in polymer science. Derivatives of MBT, such as those functionalized with acrylic and methacrylic groups, are recognized as valuable monomers for creating advanced polymeric materials. nih.govmdpi.com These monomers can undergo polymerization to produce polymers with a high refractive index, making them suitable for specialized applications like foldable intraocular lenses and industrial coatings. nih.govresearchgate.net

The functional groups on this compound, namely the thiol (-SH) and the ethyl ester (-COOEt), offer two distinct points for chemical modification and incorporation into polymer chains. The thiol group can participate in polymerization reactions such as thiol-ene chemistry or be used as a chain transfer agent in radical polymerizations. The ester group can be hydrolyzed to a carboxylic acid, which can then be used in condensation polymerizations to form polyesters or polyamides. This dual functionality allows for the design of functional polymers where the thiazole (B1198619) unit is either part of the polymer backbone or a pendant group, imparting specific properties to the final material.

Components in the Synthesis of Fused Heterocyclic Systems (e.g., Thiazolotriazoles)

Fused heterocyclic systems are a cornerstone of medicinal chemistry, and compounds containing thiazole rings fused to other heterocycles often exhibit significant biological activity. nih.gov Thiazolotriazoles, which combine the structural features of both thiazole and triazole, are of particular interest as potential anti-infective agents. nih.gov

This compound can serve as a key precursor for the synthesis of such fused systems. A plausible synthetic route involves the reaction of the mercapto group with hydrazine (B178648) hydrate, which would displace the thiol to form a 2-hydrazinothiazole intermediate, analogous to syntheses starting from 2-mercaptobenzothiazole. uobabylon.edu.iq This hydrazino-substituted thiazole can then undergo cyclization with a suitable one-carbon electrophile (such as formic acid or carbon disulfide) to construct the fused triazole ring, yielding a thiazolo[2,3-c] eurjchem.combohrium.comirowater.comtriazole derivative. The ethyl carboxylate group at the 5-position of the original thiazole ring remains intact during this process, providing a valuable functional handle for subsequent modifications to optimize the molecule's properties.

Catalytic Applications and Ligand Development

The electron-rich nature of the thiazole ring, combined with the presence of sulfur and nitrogen heteroatoms, makes thiazole derivatives attractive candidates for ligand development in coordination chemistry and catalysis.

Utilization in Transition Metal-Catalyzed Reactions

This compound possesses multiple potential coordination sites that can bind to a metal center: the ring nitrogen, the exocyclic sulfur atom, and the oxygen atoms of the carboxylate group. This multi-dentate character makes it a promising ligand for forming stable complexes with transition metals. wikipedia.org Carboxylate groups are well-established ligands in coordination chemistry, capable of binding to metals in various modes (monodentate, bidentate, bridging), which can be used to build diverse coordination polymers and discrete metal complexes. wikipedia.orgpolimi.it

By forming complexes with metals like copper, palladium, or iron, these ligands can influence the metal center's electronic properties and steric environment. This modulation is critical in catalysis, where the ligand structure can dictate the catalyst's activity, selectivity, and stability. While specific catalytic applications of this compound are not extensively reported, its structural features suggest potential utility in developing novel catalysts for cross-coupling reactions, oxidation processes, or other transition metal-catalyzed transformations.

Surface Chemistry and Self-Assembled Monolayers (SAMs)

The ability of thiol compounds to form strong, covalent bonds with the surfaces of noble metals like gold, silver, and copper is the foundation of self-assembled monolayer (SAM) technology. The mercapto group in this compound makes it an ideal candidate for creating functionalized surfaces with tailored properties.

When exposed to a gold surface, the thiol group of the molecule can chemisorb, leading to the formation of a highly ordered, single-molecule-thick layer. sci-hub.box In this arrangement, the mercapto group acts as the anchor, while the thiazole ring and the ethyl carboxylate tail group are exposed to the environment. The properties of this new surface—such as its wettability, chemical reactivity, and biocompatibility—are determined by these exposed functional groups. escholarship.org

The presence of the terminal carboxylate functionality is particularly significant, as it can be used to control surface charge (by altering pH), to immobilize biomolecules through amide coupling, or to coordinate metal ions. escholarship.org The ability to form such well-defined functional surfaces opens up applications in biosensors, corrosion prevention, and nanoelectronics. The use of 2-mercaptobenzothiazole monolayers for the electroanalytical determination of metal ions provides a precedent for the surface activity of this class of compounds. researchgate.net

Applications in Industrial Chemical Processes (e.g., as Vulcanization Accelerators or Corrosion Inhibitors for related compounds)

While this compound is a specialized chemical, its structural relative, 2-mercaptobenzothiazole (MBT), and its derivatives are commodity chemicals with widespread industrial applications, particularly as vulcanization accelerators and corrosion inhibitors. researchgate.net

Vulcanization Accelerators: In the rubber industry, MBT is a primary accelerator used in the sulfur vulcanization of natural and synthetic rubbers. researchgate.netatamankimya.com Its role is to speed up the cross-linking reaction, allowing vulcanization to proceed at lower temperatures and with less sulfur. atamankimya.com This results in a final rubber product with improved mechanical properties, such as higher tensile strength and better aging resistance. chembroad.com Other related thiazole derivatives are also used to achieve different curing characteristics. chembroad.com

Accelerator NameAbbreviationChemical NameKey Characteristics
2-MercaptobenzothiazoleMBT2-MercaptobenzothiazoleModerately fast primary accelerator with a bitter taste, not for food-contact items. atamankimya.comgreenchemintl.com
Dibenzothiazole DisulfideMBTS2,2'-Dithiobis(benzothiazole) (B116540)Fast curing speed, good aging resistance, often used with other accelerators. chembroad.com
Zinc 2-mercaptobenzothiazoleZMBT (MZ)Zinc 2-mercaptobenzothiazoleUsed as a secondary accelerator, especially in latex foam vulcanization. atamankimya.com
N-Cyclohexyl-2-benzothiazole sulfenamideCBSN-Cyclohexyl-2-benzothiazole sulfenamideA delayed-action accelerator providing good scorch safety. researchgate.net

Corrosion Inhibitors: Thiazole derivatives are highly effective corrosion inhibitors for various metals and alloys, including steel and copper, particularly in acidic media. eurjchem.comscispace.com Their effectiveness stems from the presence of nitrogen and sulfur heteroatoms, π-electrons in the aromatic ring, and their ability to adsorb onto the metal surface. scispace.com This adsorption forms a protective film that isolates the metal from the corrosive environment, inhibiting both anodic and cathodic reactions. mdpi.com MBT, for instance, is a well-known corrosion inhibitor for copper and its alloys and is often added to antifreeze, cutting fluids, and industrial water systems. irowater.comatamankimya.commade-in-china.com The thiazole ring in this compound suggests it could exhibit similar protective properties.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 2-mercaptothiazole-5-carboxylate, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with thiazole derivatives. For example, coupling reactions using agents like EDC·HCl and HOBT in dichloromethane (DCM) at low temperatures (0–5°C), followed by gradual warming to room temperature, are effective for introducing the mercapto (-SH) group . Base catalysts like triethylamine (TEA) improve reaction efficiency. Optimization requires monitoring via TLC or HPLC to track intermediate formation and minimize side products. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) enhances purity .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR in deuterated solvents (e.g., CDCl₃ or DMSO-d₆) to confirm the ester, thiazole, and mercapto groups. The thiazole C-2 proton typically resonates at δ 7.2–7.5 ppm .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 188.03 for C₇H₉NO₂S₂).
  • HPLC : Reverse-phase C18 columns with UV detection (254 nm) assess purity (>95%) and stability under varying pH conditions .

Q. How does the reactivity of the mercapto group influence functionalization?

  • Methodological Answer : The -SH group undergoes oxidation to disulfides (using H₂O₂ or I₂) or alkylation with halides (e.g., methyl iodide) to form thioethers. For selective modification, protect the mercapto group with trityl chloride prior to ester hydrolysis or nucleophilic substitution at the thiazole ring .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives with enhanced bioactivity?

  • Methodological Answer :

  • Systematic Substitution : Replace the ethyl ester with bulkier groups (e.g., tert-butyl) to modulate lipophilicity. Introduce electron-withdrawing groups (e.g., -NO₂) at the thiazole C-4 position to enhance electrophilicity for target binding .
  • In Vitro Assays : Test derivatives against enzymatic targets (e.g., kinases) using fluorescence polarization or SPR to quantify binding affinity (Kd). Correlate substituent effects with IC₅₀ values from dose-response curves .

Q. What computational strategies are effective for predicting the binding modes of this compound to biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into active sites (e.g., ATP-binding pockets). Validate poses with MD simulations (GROMACS) to assess stability.
  • Pharmacophore Modeling : Identify critical interactions (e.g., hydrogen bonds with the thiazole N or π-π stacking with aromatic residues) using tools like LigandScout .

Q. How can researchers resolve contradictions between crystallographic data and spectroscopic results for this compound?

  • Methodological Answer :

  • X-ray Refinement : Apply SHELXL for high-resolution crystal structure refinement. Check for disorder in the mercapto group or ester moiety, which may explain discrepancies in NMR chemical shifts .
  • Dynamic NMR : Investigate tautomerism or rotational barriers (e.g., thiazole ring puckering) at variable temperatures to reconcile static (X-ray) and dynamic (NMR) data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.